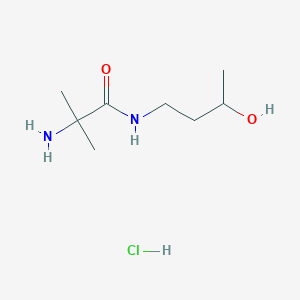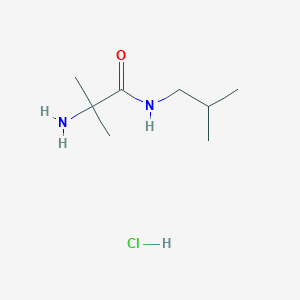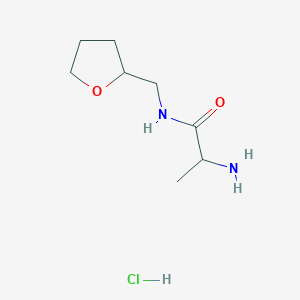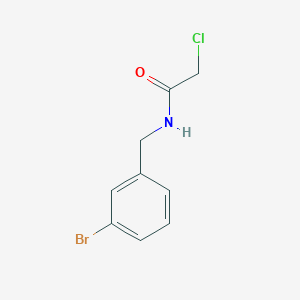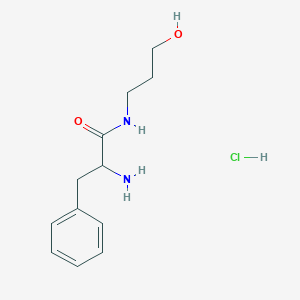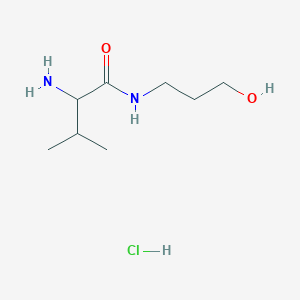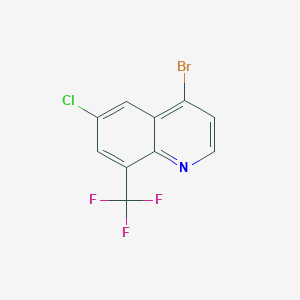
4-ブロモ-6-クロロ-8-(トリフルオロメチル)キノリン
概要
説明
“4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4BrClF3N . It is part of the quinoline family, which are heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” consists of a quinoline backbone with bromo, chloro, and trifluoromethyl functional groups attached at the 4th, 6th, and 8th positions respectively . The exact structure can be represented by the InChI code: 1S/C10H4BrClF3N/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)10 (12,13)14/h1-5H .科学的研究の応用
有機合成
4-ブロモ-6-クロロ-8-(トリフルオロメチル)キノリン: は、有機合成における貴重な中間体です。そのハロゲン化構造により、より複雑な分子の構築のための汎用性の高いビルディングブロックになります。 鈴木カップリングなどのさまざまな反応を起こし、多くの医薬品に広く存在するビアリール化合物を生成できます .
医薬品研究
この化合物中のトリフルオロメチル基は、医薬品研究において特に注目されています。この官能基は、医薬品分子の生物活性と代謝安定性を高めることが知られています。 そのため、この化合物は、特に抗ウイルス剤、抗癌剤、抗炎症剤の開発において、潜在的な薬物候補を合成するために使用できます .
農薬開発
農薬研究において、4-ブロモ-6-クロロ-8-(トリフルオロメチル)キノリンは、新しい殺虫剤や除草剤の開発に使用できます。 その構造的特性により、幅広い農作物の害虫や病気に対する潜在的な活性を有する化合物の合成が可能です .
材料科学
この化合物のユニークな化学的特性により、特に有機半導体や蛍光材料の開発において、材料科学で使用できます。 これらの用途では、電子移動プロセスに関与する能力が活用されます .
腐食抑制
研究によると、4-ブロモ-6-クロロ-8-(トリフルオロメチル)キノリンは、酸性環境における軟鋼などの金属に対する効果的な腐食抑制剤として作用します。 この用途は、金属の保存が不可欠な産業において重要です .
触媒
この化合物は、触媒において配位子としても機能し、さまざまな化学反応を促進します。 その構造は、遷移状態を安定化させ、活性化エネルギーを低下させるため、触媒系において価値があります .
Safety and Hazards
作用機序
Target of Action
It’s known that quinoline compounds often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline compounds generally interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Quinoline compounds are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline. These factors can include pH, temperature, presence of other compounds, and specific conditions within the body .
生化学分析
Biochemical Properties
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline and these biomolecules are primarily based on its ability to form strong bonds with active sites, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival. Additionally, 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline involves its binding interactions with various biomolecules. This compound exerts its effects by binding to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation. Additionally, 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods or under harsh conditions. The degradation products may have different biological activities, which can influence the overall effects on cellular function. Long-term studies have shown that 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline can cause sustained changes in cellular metabolism and gene expression, leading to altered cell function and viability .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as organ damage or systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
4-Bromo-6-chloro-8-(trifluoromethyl)quinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as energy production and biosynthesis. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance. Additionally, 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline can influence the activity of metabolic regulators, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The distribution of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline within tissues can influence its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization is often mediated by targeting signals or post-translational modifications that direct 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
4-bromo-6-chloro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCQUCADMONDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239681 | |
| Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-39-8 | |
| Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375302-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


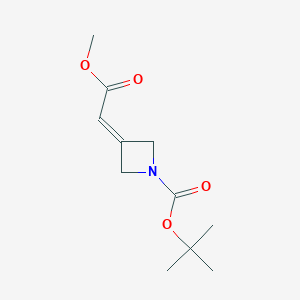
![tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate](/img/structure/B1527514.png)
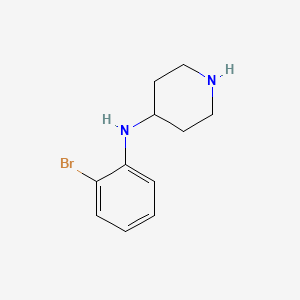
![Azepan-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)
